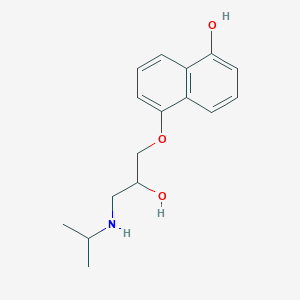

5-Hydroxy Propranolol

Übersicht

Beschreibung

5-Hydroxy Propranolol is a metabolite of propranolol, a β-adrenergic receptor antagonist . Propranolol is primarily metabolized in the liver, with cytochrome P450 isoform 2D6 directing ring hydroxylation and the generation of 5-hydroxy propranolol and related metabolites .

Synthesis Analysis

The synthesis of 5-Hydroxy Propranolol involves the use of unspecific peroxygenases (UPOs) which catalyze the selective oxyfunctionalization of C-H bonds . An evolved biocatalyst showed a catalytic efficiency enhanced by 2 orders of magnitude and 99% regioselectivity for the synthesis of 5-Hydroxy Propranolol . When the UPO mutant was combined with an H2O2 in situ generation system using methanol as a sacrificial electron donor, total turnover numbers of up to 264,000 were achieved .Molecular Structure Analysis

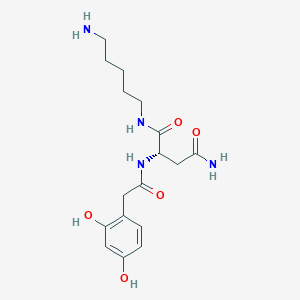

The molecular formula of 5-Hydroxy Propranolol is C16H21NO3 . Its average mass is 275.343 Da and its monoisotopic mass is 275.152130 Da .Chemical Reactions Analysis

Propranolol is metabolized by human liver P450 monooxygenases into equipotent hydroxylated human drug metabolites (HDMs), including 5-Hydroxy Propranolol . The synthesis of these metabolites has involved the use of severe conditions, with poor reaction yields and unwanted by-products .Physical And Chemical Properties Analysis

5-Hydroxy Propranolol has a boiling point of 487.5±35.0 °C and a density of 1.168±0.06 g/cm3 . It is stored at -20°C and is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen

Glucuronidation Pathways

5-Hydroxy Propranolol (5-OHP) is involved in glucuronidation pathways. This process is carried out by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a large family of human phase II drug metabolizing enzymes . Among the 19 UGT enzymes examined, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 were found to be involved in the glucuronidation of 5-OHP .

Beta-Blocker Activity

5-Hydroxy Propranolol, a metabolite of Propranolol, has been recognized to possess varying degrees of beta-blocker activity due to the unaltered side-chain . This makes it useful in the treatment of cardiovascular diseases.

Advanced Oxidation Processes

5-Hydroxy Propranolol can be degraded through advanced oxidation processes. This is particularly important as Propranolol, an emerging class of aquatic contaminants, has increasingly been detected in ground and surface water . The degradation efficiency of the electro-Fenton (EF) system was found to be the highest among the studied systems .

Pharmaceutical Substances

As a pharmaceutical substance, 5-Hydroxy Propranolol is used in the treatment of various conditions. For instance, it is used in the treatment of PTSD or stage fright .

Wirkmechanismus

Biochemical Pathways

The metabolism of Propranolol to 5-Hydroxy Propranolol involves the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the hydroxylation of the naphthyl group of Propranolol, producing 5-Hydroxy Propranolol among other metabolites . Furthermore, 5-Hydroxy Propranolol undergoes glucuronidation, a process facilitated by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

Propranolol, the parent compound of 5-Hydroxy Propranolol, is well absorbed after oral administration and has a dose-dependent bioavailability . It is metabolized in the body and excreted mainly via the urine . Only a minor part is excreted as the parent compound, however, approximately 17% of the given dose is excreted as conjugated Propranolol .

Result of Action

The molecular and cellular effects of 5-Hydroxy Propranolol are similar to those of Propranolol due to their similar structures . By blocking beta-adrenergic receptors, 5-Hydroxy Propranolol reduces the heart’s workload, thereby helping to prevent angina (chest pain) and reduce high blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Propranolol. For instance, the presence of other drugs metabolized by the same enzymes can affect its metabolism and action . Moreover, the compound’s environmental risk is considered low, as it is readily biodegradable and rapidly degraded in both surface waters and water-sediment systems .

Safety and Hazards

Propranolol, the parent compound of 5-Hydroxy Propranolol, should not be used if you have asthma, very slow heart beats, or a serious heart condition such as “sick sinus syndrome” or “AV block” (unless you have a pacemaker) . Babies who weigh less than 4.5 pounds should not be given Hemangeol oral liquid .

Zukünftige Richtungen

Propranolol is used to treat various conditions such as tremors, angina (chest pain), hypertension (high blood pressure), heart rhythm disorders, and other heart or circulatory conditions . It is also used to treat or prevent heart attack, and to reduce the severity and frequency of migraine headaches . Future trials should assess the impact of propranolol on clinically relevant outcomes such as mortality and adverse events .

Eigenschaften

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Propranolol | |

CAS RN |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

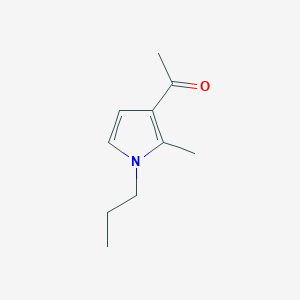

Retrosynthesis Analysis

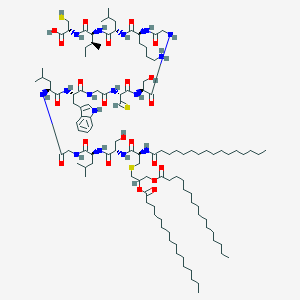

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?

A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and 5-Hydroxy Propranolol. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []

Q2: Were there any other metabolic pathways observed for propranolol in this study?

A: Yes, besides ring-oxidation leading to 5-Hydroxy Propranolol and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)